N-(4-aminophenyl)-2-methoxyacetamide
CAS No.: 203739-06-4
Cat. No.: VC7804349
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203739-06-4 |
|---|---|
| Molecular Formula | C9H13ClN2O2 |
| Molecular Weight | 216.66 |
| IUPAC Name | N-(4-aminophenyl)-2-methoxyacetamide |
| Standard InChI | InChI=1S/C9H12N2O2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12) |
| Standard InChI Key | RCQKPKWWWKWKAQ-UHFFFAOYSA-N |
| SMILES | COCC(=O)NC1=CC=C(C=C1)N |
| Canonical SMILES | COCC(=O)NC1=CC=C(C=C1)N.Cl |
Introduction
N-(4-aminophenyl)-2-methoxyacetamide is an organic compound characterized by an amino group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety. Its molecular formula is C₉H₁₂N₂O₂, and it has a molecular weight of approximately 195.23 g/mol . This compound is of significant interest in various scientific fields, including chemistry and medicinal research, due to its unique structure and potential biological activities.
Synthesis of N-(4-aminophenyl)-2-methoxyacetamide
The synthesis of N-(4-aminophenyl)-2-methoxyacetamide typically involves the reaction of 4-aminophenol with 2-methoxyacetyl chloride under basic conditions. This reaction is facilitated by the presence of a base such as triethylamine, which neutralizes the hydrochloric acid produced during the reaction. For industrial applications, the synthesis can be optimized using continuous flow reactors to enhance efficiency and yield. Purification methods such as crystallization or chromatography may be employed to obtain high-purity products.
Comparison with Similar Compounds
N-(4-aminophenyl)-2-methoxyacetamide shares structural similarities with other compounds but stands out due to its specific combination of functional groups. A comparison with similar compounds highlights their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methoxyphenyl)-2-methoxyacetamide | Contains methoxy groups | Different positioning of methoxy groups affects reactivity |
| N-(4-chlorophenyl)-2-methoxyacetamide | Chlorine substituent on phenyl ring | Chlorine may alter biological activity compared to amino group |
| N-(4-nitrophenyl)-2-methoxyacetamide | Nitro group instead of amino group | Nitro derivatives often exhibit different pharmacological properties |
| N-(3-aminophenyl)-2-methoxyacetamide | Amino group at position 3 | Positioning affects sterics and reactivity |
Research Findings and Future Directions
While N-(4-aminophenyl)-2-methoxyacetamide shows promise in various applications, further research is necessary to explore its full potential. Studies focusing on its interaction with biological targets and its pharmacokinetic properties will be crucial for determining its therapeutic applications. Additionally, exploring its use in drug delivery systems could provide insights into controlled release mechanisms.
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